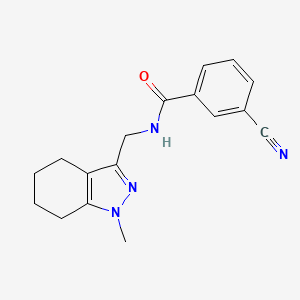

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-21-16-8-3-2-7-14(16)15(20-21)11-19-17(22)13-6-4-5-12(9-13)10-18/h4-6,9H,2-3,7-8,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZNMFHFIHXYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the cyano-substituted indazole with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium cyanide, benzoyl chloride, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert cyano groups to amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide exhibits anti-inflammatory properties. In silico studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases such as asthma and arthritis. The compound's ability to inhibit 5-LOX could lead to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Potential

The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. Mechanistic studies revealed that it may act by modulating signaling pathways involved in cell survival and proliferation. For instance, the compound has been found to inhibit the Akt/mTOR pathway, which is crucial for cancer cell growth and survival .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

In a controlled study involving a mouse model of arthritis, administration of this compound resulted in significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound could be beneficial in managing autoimmune conditions characterized by excessive inflammation .

Case Study 2: Synergistic Effects with Chemotherapy

Another study investigated the use of this compound in combination with standard chemotherapeutic agents. The results indicated that it enhanced the efficacy of these agents by reducing tumor growth rates more effectively than either treatment alone. This synergistic effect was attributed to the compound's ability to sensitize cancer cells to apoptosis .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with an estimated oral bioavailability of approximately 25%. Toxicological assessments have indicated a relatively safe profile at therapeutic doses; however, further studies are required to fully understand its safety and long-term effects .

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Core Structure Variations: The tetrahydroindazole core in the target compound distinguishes it from benzodithiazine (e.g., compound 4) or simple benzamide derivatives (e.g., L1).

Substituent Effects: Cyano Group: The 3-cyano substituent on the benzamide moiety introduces electron-withdrawing effects, which could influence electronic interactions in catalytic or receptor-binding contexts. This contrasts with the methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which provides steric bulk without significant electronic modulation . Amide Linker: Replacing the benzamide group with cyclopentanecarboxamide (as in ) reduces molecular weight (261.36 vs.

Biological and Catalytic Applications: Anti-HIV activity is reported for a related tetrahydroindazolylbenzamide derivative (compound 5 in ), where the 4-cyanophenyl group and ethyl linker may contribute to potency . Ligands like L1 and L2 () demonstrate the importance of halogen (chloro, fluoro) and carbamothionyl groups in catalytic C–C bond formation, suggesting that the target compound’s cyano group could similarly participate in metal coordination or substrate activation .

Characterization via IR, NMR, and X-ray crystallography (as in ) is critical for confirming regiochemistry and purity .

Biological Activity

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and as a Janus kinase (JAK) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound acts primarily as an inhibitor of the JAK family of kinases. JAKs are critical in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate inflammatory responses and potentially alleviate symptoms associated with diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases.

1. Anti-inflammatory Effects

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:

- Inhibition of Cytokine Production : Studies indicate that JAK inhibitors can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-23 in various models .

2. Selectivity for Kinases

The selectivity profile for JAK inhibition is crucial for minimizing side effects. The compound shows preferential inhibition towards JAK2 and JAK3 while sparing other kinases like ERK2 and p38alpha . This selectivity is essential for therapeutic applications in treating inflammatory diseases.

Case Study 1: In Vivo Efficacy

A study involving the administration of this compound in mouse models demonstrated a reduction in ear swelling induced by IL23 injection. This suggests its potential efficacy in treating skin-related inflammatory conditions .

Case Study 2: Cell Viability Assays

In vitro assays conducted on various cell lines showed that the compound did not exhibit significant cytotoxicity at concentrations below 100 µM. This indicates a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against JAKs |

| Alteration of the indazole moiety | Variability in selectivity towards different kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.